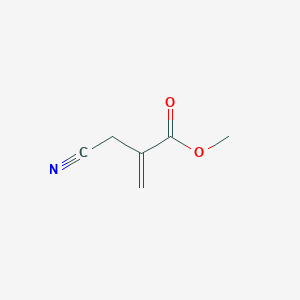
2-(Cyanomethyl)acrylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Cyanomethyl)acrylic acid methyl ester” is also known as “Acetic acid, cyano-, methyl ester” or “Methyl cyanoacetate”. It is an organic compound with the molecular formula C4H5NO2 . It is a colorless liquid with low viscosity .
Synthesis Analysis
The synthesis of “2-(Cyanomethyl)acrylic acid methyl ester” can be achieved through various methods. One such method involves the oxidation and oxidative alkoxylation of acrolein under mild conditions with selenium-modified microgel catalysts . Another method involves the acylation of alcohols with acid anhydrides .Molecular Structure Analysis
The molecular structure of “2-(Cyanomethyl)acrylic acid methyl ester” consists of several functional groups: a methyl ester, a nitrile, and an alkene . The 3D structure of the compound can be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen
Combustion Behaviors of Modified Polymers
Modified acrylates, such as those incorporating phosphorylamino groups, demonstrate enhanced flame retardance compared to their unmodified counterparts. This improvement is attributed to chemical modifications that lead to increased char production and reduced heat release during combustion, thereby inhibiting combustion processes (Joseph & Tretsiakova-McNally, 2012).
Fluorescent Probes for Cysteine Detection
Acrylic acid derivatives have been utilized to design fluorescent probes, such as Acrylic acid 3-acetyl-2-oxo-2H-chromen-7-yl ester (ACA), for the selective detection of cysteine. These probes offer high selectivity and the ability for naked-eye detection, demonstrating the utility of acrylic acid derivatives in biosensing applications (Dai et al., 2014).
Renewable Raw Materials for Chemical Industry
Cross-metathesis reactions involving fatty acid esters and methyl acrylate have been explored to synthesize α,ω-dicarboxylic acid esters, showcasing the potential of unsaturated esters as renewable monomers for the production of polymers and detergents (Rybak & Meier, 2007).
Characterization of Acrylate Polymer Main Chain Radicals
Studies on esters structurally similar to acrylate polymers, like methyl esters of Kemp's tri-acid, have shed light on the photochemistry and radical behavior of acrylate polymers, contributing to a better understanding of polymer stability and degradation processes (Lebedeva et al., 2009).
Fate and Aquatic Toxicity of Acrylic Esters
Research on acrylic acid and its esters has provided valuable data on their environmental fate, biodegradability, and aquatic toxicity. These studies are crucial for assessing the environmental impact of acrylic ester discharge and guiding regulatory policies for their safe use (Staples et al., 2000).
Eigenschaften
IUPAC Name |
methyl 2-(cyanomethyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(3-4-7)6(8)9-2/h1,3H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQCZSPDKPYILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)


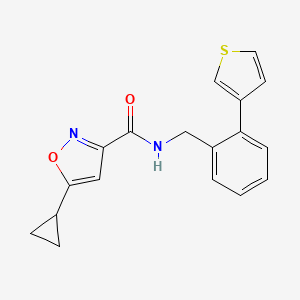
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)
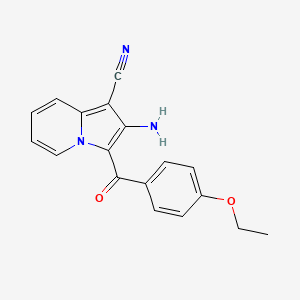
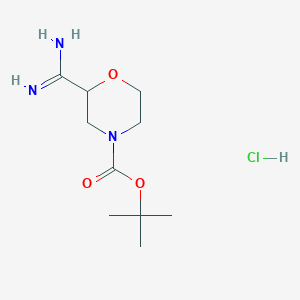
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2665096.png)

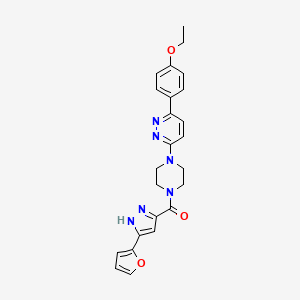
![7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2665101.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2665102.png)
![2-(1H-indol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2665103.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2665105.png)